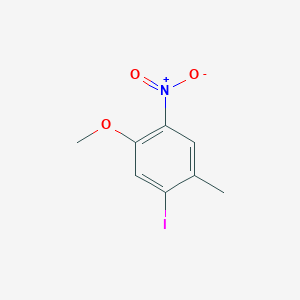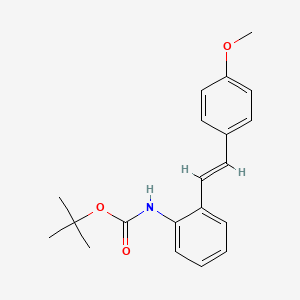
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxystyryl moiety, and a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate styryl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 40-60°C to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step organic syntheses .
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from other functional groups. It is also used in the synthesis of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to act as a protecting group allows for the synthesis of complex molecules with high precision .
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (5-oxopentyl)carbamate
Uniqueness: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is unique due to the presence of the methoxystyryl moiety, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-8-6-5-7-16(18)12-9-15-10-13-17(23-4)14-11-15/h5-14H,1-4H3,(H,21,22)/b12-9+ |
Clé InChI |
PQVIJSJKXFVEND-FMIVXFBMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



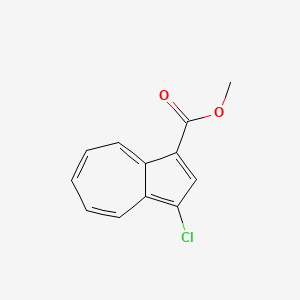
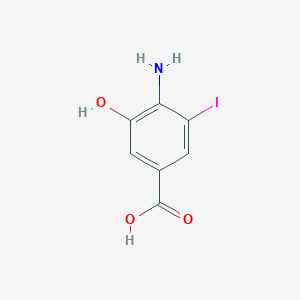
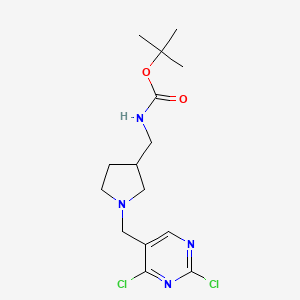
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
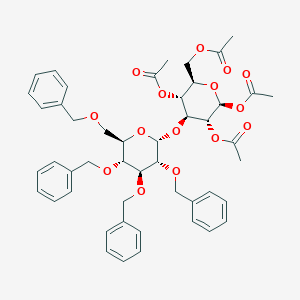
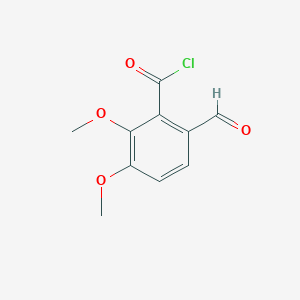
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
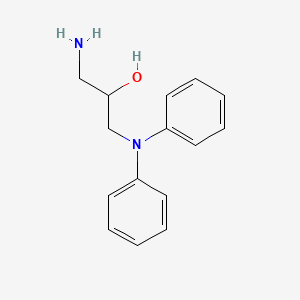
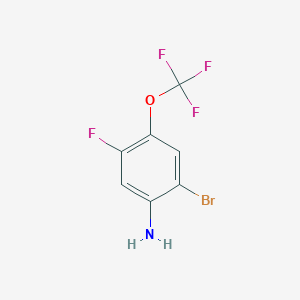
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
